1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde
Overview
Description
1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol . This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The aldehyde group attached to the triazole ring makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazinecarboxylate with formamide can yield the desired triazole derivative . The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can react with the triazole ring under mild conditions.
Major Products:
Oxidation: 1-Ethyl-1H-1,2,4-triazole-5-carboxylic acid.
Reduction: 1-Ethyl-1H-1,2,4-triazole-5-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
- 1-Ethyl-1H-imidazole-5-carbaldehyde
- 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
- 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Comparison: 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde is unique due to its specific substitution pattern on the triazole ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other similar compounds. For example, the presence of the ethyl group can influence the compound’s solubility and interaction with biological targets .
Properties
IUPAC Name |
2-ethyl-1,2,4-triazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-2-8-5(3-9)6-4-7-8/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMKFRWHQLJAJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651004 | |
Record name | 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675617-95-5 | |
Record name | 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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